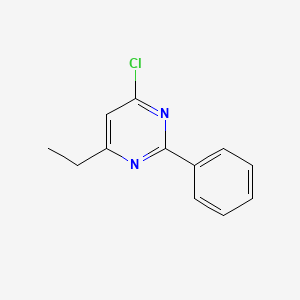

4-Chloro-6-ethyl-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-10-8-11(13)15-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDUICFZVHELKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522530 | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89967-21-5 | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89967-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the core properties of pyrimidine derivatives, with a specific focus on the requested compound, 4-Chloro-6-ethyl-2-phenylpyrimidine. Initial comprehensive searches for this exact molecule have revealed a significant lack of available data in scientific literature and chemical databases. This suggests that 4-Chloro-6-ethyl-2-phenylpyrimidine is not a commonly synthesized or studied compound.

In light of this, this guide will provide a detailed overview of the basic properties of closely related and well-documented analogs. By examining these structurally similar compounds, researchers can infer potential characteristics and methodologies applicable to the target molecule. The following sections will present available data on key analogs, including their synthesis, physical and chemical properties, and known biological activities.

Core Properties of Key Analogs

Due to the absence of specific data for 4-Chloro-6-ethyl-2-phenylpyrimidine, this section will focus on the following analogs:

-

4-Chloro-6-methyl-2-phenylpyrimidine: A close structural analog where the ethyl group at the 6-position is replaced by a methyl group.

-

4-Chloro-2-phenylpyrimidine: An analog lacking the substituent at the 6-position.

-

4-Chloro-6-ethyl-2-methylpyrimidine: An analog where the phenyl group at the 2-position is replaced by a methyl group.

The available quantitative data for these compounds is summarized in the tables below for ease of comparison.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Solubility |

| 4-Chloro-6-methyl-2-phenylpyrimidine | C₁₁H₉ClN₂ | 204.65 | 29509-92-0 | Solid | 0.3 µg/mL at pH 7.4[1] |

| 4-Chloro-2-phenylpyrimidine | C₁₀H₇ClN₂ | 190.63 | 14790-42-2 | Not Specified | Not Specified |

| 4-Chloro-6-ethyl-2-methylpyrimidine | C₇H₉ClN₂ | 156.61 | 89966-72-3 | Not Specified | Slightly soluble (2 g/L at 25°C)[2] |

Hazard Information

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| 4-Chloro-6-methyl-2-phenylpyrimidine | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1] |

| 4-Chloro-2-phenylpyrimidine | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3] |

| 4-Chloro-6-ethyl-2-methylpyrimidine | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, 4-Chloro-6-ethyl-2-phenylpyrimidine, are not available. However, synthetic methods for analogous pyrimidine derivatives can provide valuable insights. A general approach often involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination.

General Synthesis Workflow for Substituted Chloropyrimidines

The following diagram illustrates a generalized synthetic pathway that could be adapted for the synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. This workflow is based on common synthetic routes for similar pyrimidine derivatives.

Caption: A potential two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for 4-Chloro-6-ethyl-2-phenylpyrimidine, the pyrimidine core is a well-known scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. For instance, some 2-phenylpyrimidine derivatives have been investigated as antifungal agents that target the CYP51 enzyme.

Potential Antifungal Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway based on the known mechanism of other pyrimidine-based antifungal agents. This serves as a conceptual model for potential research into the biological effects of 4-Chloro-6-ethyl-2-phenylpyrimidine.

Caption: Potential mechanism of antifungal action via CYP51 inhibition.

Conclusion and Future Directions

The available data on 4-Chloro-6-ethyl-2-phenylpyrimidine is currently insufficient to provide a comprehensive technical guide on its specific properties and applications. However, by examining its close structural analogs, researchers can formulate hypotheses regarding its synthesis, physicochemical characteristics, and potential biological activities.

Future research should focus on the synthesis and characterization of 4-Chloro-6-ethyl-2-phenylpyrimidine to establish its fundamental properties. Subsequent studies could then explore its potential as a scaffold in drug discovery, particularly in areas where other pyrimidine derivatives have shown promise, such as in the development of novel antifungal or kinase-inhibiting agents. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.

References

Technical Guide: 4-Chloro-6-ethyl-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-2-phenylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to present its core physicochemical properties, a plausible synthetic route, and potential biological activities. The pyrimidine core is a crucial scaffold in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as enzyme inhibitors and antimicrobial agents.[1][2][3]

Physicochemical Properties

The fundamental physicochemical properties of 4-Chloro-6-ethyl-2-phenylpyrimidine are summarized below. The molecular weight is calculated from its molecular formula, C₁₂H₁₁ClN₂. Other properties are estimated based on the structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.69 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMF, DMSO (Predicted) |

| CAS Number | Not available |

Synthesis and Experimental Protocols

A general and efficient synthetic route for 4-Chloro-6-ethyl-2-phenylpyrimidine involves a two-step process: the initial formation of the pyrimidine ring followed by a chlorination step. This approach is widely used for preparing substituted chloropyrimidines.

Synthesis of 6-ethyl-2-phenylpyrimidin-4(3H)-one

A common method for the synthesis of the pyrimidine core is the condensation of a β-ketoester with benzamidine.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl butyrylacetate (1 equivalent).

-

To this mixture, add benzamidine hydrochloride (1 equivalent).

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-ethyl-2-phenylpyrimidin-4(3H)-one.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chlorination of 6-ethyl-2-phenylpyrimidin-4(3H)-one

The hydroxyl group of the pyrimidinone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

-

In a round-bottom flask, suspend 6-ethyl-2-phenylpyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-6-ethyl-2-phenylpyrimidine.

-

Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine.

References

An In-depth Technical Guide on 4-Chloro-6-ethyl-2-phenylpyrimidine

This guide will, therefore, address the IUPAC nomenclature of the specified compound and provide a detailed overview of closely related analogs for which scientific data has been published. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

IUPAC Nomenclature

The correct IUPAC name for the requested compound, based on the systematic naming rules for organic chemistry, is indeed 4-chloro-6-ethyl-2-phenylpyrimidine . The numbering of the pyrimidine ring dictates the locants for the substituents.

Analysis of Structurally Related Compounds

To provide a useful technical resource, this section will discuss the properties and synthesis of key analogs of 4-Chloro-6-ethyl-2-phenylpyrimidine. The available data for these related molecules can serve as a predictive tool for the potential characteristics and synthetic routes for the target compound.

4-Chloro-6-methyl-2-phenylpyrimidine

A close analog where the ethyl group at the 6-position is replaced by a methyl group is 4-chloro-6-methyl-2-phenylpyrimidine .

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-2-phenylpyrimidine

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| IUPAC Name | 4-chloro-6-methyl-2-phenylpyrimidine |

| CAS Number | 29509-92-0 |

Data sourced from PubChem CID 598255.

4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

In this analog, the ethyl group is attached to a phenyl ring at the 6-position.

Table 2: Physicochemical Properties of 4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| IUPAC Name | 4-chloro-6-(2-ethylphenyl)pyrimidine |

Data sourced from commercial supplier catalogs.[1]

4-Chloro-6-ethyl-5-fluoropyrimidine

This analog features an ethyl group at the 6-position but lacks the phenyl group at the 2-position and includes a fluoro group at the 5-position. It is a known intermediate in the synthesis of the antifungal drug Voriconazole.[2]

Table 3: Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

| Property | Value |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| IUPAC Name | 4-chloro-6-ethyl-5-fluoropyrimidine |

| CAS Number | 137234-74-3 |

Data sourced from PubChem CID 16743445.[2]

Potential Synthesis Strategies

While a specific protocol for 4-Chloro-6-ethyl-2-phenylpyrimidine is not documented, a general synthetic approach can be proposed based on established pyrimidine syntheses. The key intermediate would likely be the corresponding pyrimidin-4-one.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine.

Experimental Protocol (Hypothetical):

-

Synthesis of 6-Ethyl-2-phenylpyrimidin-4(3H)-one:

-

A mixture of ethyl propionylacetate and benzamidine hydrochloride would be refluxed in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide.

-

The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be cooled, and the product precipitated, filtered, and purified by recrystallization.

-

-

Chlorination to 4-Chloro-6-ethyl-2-phenylpyrimidine:

-

The 6-Ethyl-2-phenylpyrimidin-4(3H)-one would be treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.

-

The reaction would be heated to reflux.

-

After completion, the excess POCl₃ would be carefully quenched with ice water.

-

The product would be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried, and purified using column chromatography.

-

Potential Biological Activity and Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given the structural similarities to known bioactive molecules, 4-Chloro-6-ethyl-2-phenylpyrimidine could potentially be investigated for various therapeutic applications.

For instance, substituted pyrimidines are known to act as:

-

Kinase inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, competing for the enzyme's binding site.

-

Antimicrobial agents: The pyrimidine ring is a core component of several antifungal and antibacterial drugs.

-

Central nervous system (CNS) agents: Certain pyrimidine derivatives have shown activity as modulators of CNS receptors.

The specific biological profile of 4-Chloro-6-ethyl-2-phenylpyrimidine would need to be determined through in vitro and in vivo screening assays. The chloro substituent at the 4-position provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

While a dedicated technical guide on 4-Chloro-6-ethyl-2-phenylpyrimidine cannot be compiled due to the absence of specific data in the public domain, this document provides a foundational understanding based on its IUPAC name and the known properties and synthesis of closely related analogs. The proposed synthetic route and the discussion on potential biological activities offer a starting point for researchers and drug development professionals interested in exploring this specific chemical entity. Further experimental investigation is required to elucidate the precise chemical, physical, and biological characteristics of 4-Chloro-6-ethyl-2-phenylpyrimidine.

References

A Theoretical and Methodological Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and extensive theoretical data for 4-chloro-6-ethyl-2-phenylpyrimidine is limited in publicly accessible literature. This guide provides a comprehensive overview of its probable theoretical properties, drawing upon data from closely related analogs and established computational chemistry and experimental methodologies. It is intended to serve as a foundational resource for initiating research and development involving this compound.

Core Physicochemical and Computed Properties

Table 1: Computed Physicochemical Properties of Analogous Pyrimidine Derivatives

| Property | 4-Chloro-6-methyl-2-phenylpyrimidine[1] | 4-Chloro-2-phenylpyrimidine[2] | 4-Chloro-2-cycloheptyl-6-ethylpyrimidine[3] |

| Molecular Formula | C₁₁H₉ClN₂ | C₁₀H₇ClN₂ | C₁₃H₁₉ClN₂ |

| Molecular Weight | 204.65 g/mol | 190.63 g/mol | 238.75 g/mol |

| XLogP3 | 3.2 | 2.8 | 4.7 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 1 | 1 | 2 |

| Exact Mass | 204.0454260 Da | 190.0297759 Da | 238.1236763 Da |

| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų | 25.8 Ų |

| Heavy Atom Count | 14 | 13 | 16 |

| Complexity | 180 | 157 | 202 |

Based on these analogs, 4-chloro-6-ethyl-2-phenylpyrimidine (C₁₂H₁₁ClN₂) is predicted to have a molecular weight of approximately 218.68 g/mol , an XLogP3 value between 3 and 4, and similar topological and hydrogen bonding characteristics.

Theoretical Spectroscopic and Quantum Chemical Properties

Detailed spectroscopic and quantum chemical analyses are crucial for confirming the structure and understanding the electronic properties of a novel compound. The following sections outline the standard methodologies for these theoretical investigations.

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting molecular geometry, electronic structure, and spectroscopic properties.

Table 2: Key Theoretical Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Computational Method |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic reactivity and absorption properties. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. | DFT |

| Vibrational Frequencies | Predicts the wavenumbers for IR and Raman spectra, aiding in the assignment of experimental spectral bands. | DFT Frequency Calculation |

| NMR Chemical Shifts | Predicts the ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation. | GIAO method with DFT |

| UV-Vis Absorption Maxima (λmax) | Predicts the wavelengths of maximum absorption in the UV-Vis spectrum, related to electronic transitions. | Time-Dependent DFT (TD-DFT) |

Proposed Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and initial experimental characterization of a novel compound like 4-chloro-6-ethyl-2-phenylpyrimidine.

Potential Biological Activity and Screening

Derivatives of 2-phenylpyrimidine have shown promise in various therapeutic areas, including as antifungal agents and receptor tyrosine kinase (RTK) inhibitors.[4] Specifically, related pyrimidine structures have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6][7]

Hypothesized Mechanism of Action as a Kinase Inhibitor

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that 4-chloro-6-ethyl-2-phenylpyrimidine could act as an ATP-competitive inhibitor of protein kinases. The pyrimidine core would mimic the adenine of ATP, binding to the hinge region of the kinase's active site. The phenyl and ethyl groups would likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Proposed Biological Screening Cascade

The following diagram outlines a logical cascade for evaluating the potential biological activity of 4-chloro-6-ethyl-2-phenylpyrimidine, focusing on a potential anticancer application.

Detailed Methodologies for Key Experiments

Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Initial Structure: The 3D structure of 4-chloro-6-ethyl-2-phenylpyrimidine is first constructed using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The structure is then fully optimized without constraints using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

-

Property Calculations: Following optimization, further calculations are performed to predict:

-

NMR Spectra: Using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis Spectra: Using Time-Dependent DFT (TD-DFT) to calculate excited states and corresponding absorption wavelengths.

-

Electronic Properties: Analysis of the output to determine HOMO-LUMO energies and generate Molecular Electrostatic Potential (MEP) maps.

-

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

-

Assay Principle: A luminescence-based or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the activity of the VEGFR-2 enzyme. The assay quantifies the amount of ADP produced during the kinase reaction.

-

Materials: Recombinant human VEGFR-2 enzyme, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and the test compound (4-chloro-6-ethyl-2-phenylpyrimidine) dissolved in DMSO.

-

Procedure: a. The test compound is serially diluted in DMSO to create a range of concentrations. b. The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, the substrate, and the test compound in a 96- or 384-well plate. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the detection reagent is added to quantify the ADP produced. e. Luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of inhibition relative to a DMSO control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the dose-response data to a suitable sigmoidal curve.

Protocol: Tumor Cell Proliferation Assay

-

Cell Lines: Human tumor cell lines such as A2780 (ovarian), SW1573 (lung), and WiDr (colon) are commonly used.[8]

-

Assay Principle: A colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) is used to measure the metabolic activity of the cells, which correlates with cell number and proliferation.

-

Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is added to the wells in a range of concentrations. A vehicle control (DMSO) is also included. c. The plates are incubated for a period of 48 to 72 hours. d. The detection reagent is added to each well, and the plates are incubated for a further 1-4 hours. e. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The data is used to generate dose-response curves, from which the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) can be calculated.

References

- 1. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-phenylpyrimidine | C10H7ClN2 | CID 259157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-cycloheptyl-6-ethylpyrimidine | C13H19ClN2 | CID 65400005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

Introduction

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is integral to genetic coding, transcription, and translation.[1][2] Beyond this central biological role, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry. Its derivatives have been developed into a vast and diverse arsenal of therapeutic agents, demonstrating remarkable versatility in treating a wide range of diseases, from bacterial infections and hypertension to cancer and viral illnesses.[3][4][5][6] This technical guide explores the historical milestones, key chemical syntheses, and seminal discoveries that have established substituted pyrimidines as a pillar of modern pharmacology.

Early History and Foundational Syntheses

The journey of pyrimidines began not in the laboratory, but with the study of natural products. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid.[1][7] However, the systematic study and synthesis of this class of compounds would wait for several decades.

A pivotal moment came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.[2] This laid the groundwork for the extensive exploration of pyrimidine chemistry. The systematic investigation is largely credited to Adolf Pinner, who, beginning in 1884, developed methods to synthesize pyrimidine derivatives by condensing amidines with compounds like ethyl acetoacetate.[2] It was Pinner who first proposed the name "pyrimidin" (pyrimidine) in 1885.[2] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[2]

The Pinner Pyrimidine Synthesis

One of the most fundamental and enduring methods for creating this heterocyclic ring is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[8][9][10] This method's robustness and versatility have made it a staple for producing 2-substituted pyrimidines.[2] The general mechanism proceeds through nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrimidine ring.[8]

Key Milestones in Drug Discovery

The structural simplicity and synthetic accessibility of the pyrimidine ring have allowed chemists to modify it extensively, leading to major breakthroughs in therapeutics.

Barbiturates: The First CNS Depressants

Following the initial synthesis of barbituric acid, researchers began modifying its structure to create a class of drugs with profound effects on the central nervous system. In 1903, Emil Fischer and Josef von Mering discovered the sedative and hypnotic properties of barbital, which was marketed as Veronal.[11] This was followed by the synthesis of the highly effective anticonvulsant, phenobarbital, in 1911.[12][13] Another key development was the creation of Primidone in 1949, an anticonvulsant that is metabolized to phenobarbital and phenylethylmalonamide (PEMA).[14][15][16] For decades, barbiturates were the primary treatment for anxiety, insomnia, and seizures.[12][17]

Antimetabolites: A New Paradigm in Cancer Therapy

A revolutionary advance in oncology came with the rational design of pyrimidine antimetabolites. Based on the 1954 observation that liver tumors absorb uracil more readily than healthy cells, Charles Heidelberger and his colleagues synthesized 5-Fluorouracil (5-FU) in 1957.[18][19] 5-FU functions as a potent antitumor agent by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, and by being incorporated into RNA, thereby disrupting its function.[19][20] This discovery ushered in the era of modern chemotherapy, and 5-FU remains a cornerstone treatment for various solid tumors.[21]

From Hypertension to Hair Growth: The Serendipitous Case of Minoxidil

The story of Minoxidil highlights the role of serendipity in drug discovery. Developed in the late 1950s by the Upjohn company, Minoxidil was initially investigated as a potent oral antihypertensive agent.[22][23] Its mechanism involves opening ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[24][25] During clinical trials, an unexpected side effect was observed: hypertrichosis, or excessive hair growth.[23] This led to the development of a topical formulation of Minoxidil (Rogaine), which became a widely used treatment for androgenic alopecia by promoting blood flow and providing more nutrients to hair follicles.[22][26]

Kinase Inhibitors: Targeted Cancer Therapy

In recent years, the pyrimidine scaffold has been central to the development of targeted cancer therapies, particularly kinase inhibitors. The pyrimidine ring is an excellent bioisostere for the adenine ring of ATP, allowing pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[27][28][29] This has led to the creation of highly specific drugs that target oncogenic signaling pathways. Fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidine core, have been particularly successful.[27][28][29] A prominent example is Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell cancers.[28][29]

Quantitative Data Summary

The following tables summarize key data for representative substituted pyrimidine drugs and kinase inhibitors.

Table 1: Landmark Substituted Pyrimidine Drugs

| Drug Name | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action & Significance |

| Barbital | 1903 | Sedative-Hypnotic | The first commercially successful barbiturate. Acts as a positive allosteric modulator of GABA-A receptors. |

| Phenobarbital | 1911 | Anticonvulsant, Sedative | A highly effective and widely used treatment for epilepsy.[12][13] |

| Primidone | 1949 | Anticonvulsant | Metabolized to active compounds phenobarbital and PEMA; used for various seizures and essential tremor.[14][15] |

| 5-Fluorouracil (5-FU) | 1957 | Anticancer (Antimetabolite) | Inhibits thymidylate synthase, disrupting DNA replication and repair. A foundational chemotherapy agent.[18][20] |

| Minoxidil | Late 1950s | Antihypertensive, Hair Growth Stimulant | K+ channel opener causing vasodilation. Its side effect led to its use for treating baldness.[22][25] |

| Trimethoprim | 1960s | Antibacterial | Inhibits dihydrofolate reductase (DHFR), interfering with folic acid synthesis in bacteria.[30][31] |

| Ibrutinib | 2013 (FDA Approval) | Anticancer (Kinase Inhibitor) | Covalently inhibits Bruton's tyrosine kinase (BTK), crucial for B-cell signaling.[28][29] |

Table 2: In Vitro Activity of Selected Pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Target Cancer Cell Line | Proliferation IC50 (nM) | Reference |

| Ibrutinib | BTK | 7.95 | N/A | N/A | [28] |

| SI306 | Src | N/A | Glioblastoma (GBM) | ~1,000-5,000 | [32] |

| Compound 13 | Aurora A | < 200 | Small-Cell Lung Cancer (SCLC) | < 200 | [33] |

| Everafenib Analog (131) | Tubulin Polymerization | N/A | HepG2 (Liver) | 110 | [6] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. N/A indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Pinner Synthesis of 2,4-Disubstituted Pyrimidines

This protocol provides a generalized method for the Pinner condensation.

Objective: To synthesize a substituted pyrimidine via the condensation of a β-dicarbonyl compound with an amidine hydrochloride salt.

Materials:

-

Ethyl acetoacetate (β-keto ester)

-

Benzamidine hydrochloride (amidine salt)

-

Sodium ethoxide (base)

-

Absolute ethanol (solvent)

-

Reflux apparatus, magnetic stirrer, and heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add benzamidine hydrochloride (1.0 equivalent). Stir for 15-20 minutes at room temperature to form the free amidine base.

-

Condensation: Add ethyl acetoacetate (1.0 equivalent) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., acetic acid or HCl) until it reaches pH 7.

-

Isolation: Reduce the solvent volume using a rotary evaporator. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure substituted pyrimidine.

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol details a common method to assess the anticancer activity of a novel pyrimidine derivative.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (substituted pyrimidine) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations of Key Pathways and Workflows

Pinner Pyrimidine Synthesis Workflow

Caption: Workflow of the Pinner synthesis for substituted pyrimidines.

Mechanism of Action of 5-Fluorouracil (5-FU)

Caption: Dual inhibitory mechanism of the antimetabolite 5-Fluorouracil.

Targeted Inhibition by a Pyrimidine-Based Kinase Inhibitor

Caption: Inhibition of an oncogenic kinase by a pyrimidine-based drug.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Primidone - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. mdpi.com [mdpi.com]

- 18. Fluorouracil - Wikipedia [en.wikipedia.org]

- 19. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 20. researchgate.net [researchgate.net]

- 21. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eu.foligain.com [eu.foligain.com]

- 23. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 24. Minoxidil - Wikipedia [en.wikipedia.org]

- 25. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 27. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 29. research.ed.ac.uk [research.ed.ac.uk]

- 30. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Pyrimidine, a fundamental heterocyclic aromatic organic compound, forms the structural core of a vast array of biologically indispensable molecules. Its derivatives are integral to life, constituting key components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes. The versatile chemical nature of the pyrimidine ring has also positioned it as a privileged scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their core biological roles, diverse therapeutic applications, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Roles of Pyrimidine Derivatives

The most fundamental role of pyrimidines lies in their incorporation into the building blocks of genetic material and their participation in essential metabolic pathways.

Components of Nucleic Acids

The pyrimidine bases—cytosine (C), thymine (T), and uracil (U)—are foundational to the structure and function of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] In DNA, cytosine pairs with guanine, and thymine pairs with adenine, forming the basis of the genetic code. In RNA, uracil replaces thymine and pairs with adenine. These specific hydrogen-bonding interactions are crucial for DNA replication, transcription, and translation of genetic information into proteins.

Pyrimidine Metabolism

Cells can synthesize pyrimidine nucleotides through two primary pathways: the de novo pathway and the salvage pathway.[2]

-

De Novo Synthesis: This pathway constructs the pyrimidine ring from simpler precursor molecules such as bicarbonate, aspartate, and glutamine.[2] It is an energy-intensive process crucial for rapidly proliferating cells.

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[2] It is a more energy-efficient route and is vital in non-proliferating cells.

Disruptions in pyrimidine metabolism can lead to various metabolic disorders.[3] The catabolism of pyrimidines results in the formation of β-amino acids, ammonia, and carbon dioxide.[4]

Therapeutic Applications of Pyrimidine Derivatives

The structural diversity and biological importance of pyrimidines have made them a cornerstone in the development of a wide range of therapeutic agents.[5][6] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[7]

Anticancer Agents

Pyrimidine analogs are among the most successful classes of anticancer drugs, primarily acting as antimetabolites that interfere with nucleic acid synthesis.[8]

-

5-Fluorouracil (5-FU): A cornerstone in the treatment of various solid tumors, 5-FU is a uracil analog that, once metabolized, inhibits thymidylate synthase, leading to "thymineless death" in rapidly dividing cancer cells.[9][10][11] It can also be incorporated into both DNA and RNA, further contributing to its cytotoxicity.[12]

-

Capecitabine: An oral prodrug of 5-FU, offering the advantage of preferential activation in tumor tissue.

-

Gemcitabine: A deoxycytidine analog used in the treatment of various cancers, including pancreatic, lung, and breast cancer. It inhibits DNA synthesis by being incorporated into the growing DNA strand.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of targeted cancer therapy, feature a pyrimidine scaffold. These compounds target specific kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell growth and survival.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | EGFRWT | 0.099 | [11] |

| EGFRT790M | 0.123 | [11] | |

| Compound 17 | MV4-11 | Comparable to Palbociclib | [11] |

| HT-29 | Comparable to Palbociclib | [11] | |

| MCF-7 | Comparable to Palbociclib | [11] | |

| HeLa | Comparable to Palbociclib | [11] | |

| Compound 19 | Lck | 0.0106 | [11] |

| Colon Cancer Lines | 0.24 - 1.26 | [11] | |

| Compound 42 | K-562 | 19.8 | [13] |

| MCF-7 | 18.9 | [13] |

Antiviral Agents

Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly against retroviruses like HIV.

-

Zidovudine (AZT): The first drug approved for the treatment of HIV, AZT is a thymidine analog.[14] It is converted in the body to its triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase.[15][16] The lack of a 3'-hydroxyl group on AZT results in chain termination, thus halting viral replication.[16]

-

Lamivudine (3TC) and Emtricitabine (FTC): Cytidine analogs that also act as reverse transcriptase inhibitors.

-

Other Antivirals: Pyrimidine derivatives have shown activity against a range of other viruses, including herpes simplex virus (HSV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[17]

Antibacterial and Antifungal Agents

The pyrimidine scaffold is present in several antibacterial and antifungal agents.

-

Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor in the synthesis of purines and pyrimidines.

-

Sulfonamides: A class of antibiotics that often incorporate a pyrimidine ring. They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

-

Flucytosine (5-FC): An antifungal agent that is converted to 5-FU within fungal cells, where it disrupts DNA and RNA synthesis.[18]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrimidine derivatives | E. coli | 1.0 | [10] |

| P. aeruginosa | 1.0 | [10] | |

| Thiophenyl-pyrimidine | MRSA | 2 | [12] |

| VREs | 2 | [12] | |

| Pyrimidin-2-ol/thiol/amine | S. aureus | 0.87 (µM/ml) | [12][19] |

| E. coli | 0.91 (µM/ml) | [12][19] | |

| P. aeruginosa | 0.77 (µM/ml) | [12][19] | |

| A. niger | 1.68 (µM/ml) | [12][19] | |

| Carmofur | F. pedrosoi | 0.156 - 20 | [4] |

Anti-inflammatory Agents

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and various kinases.[20]

| Compound | Target | IC50 (µM) | Reference |

| L1 | COX-2 | - | [2] |

| L2 | COX-2 | - | [2] |

| Pyrimidine derivative | 5-LOX | 4.91 | [4] |

| Pyrimidine derivative | 5-LOX | 6.98 | [4] |

Agrochemical Applications

The biological activity of pyrimidine derivatives extends to agriculture, where they are utilized as herbicides and fungicides.

-

Herbicides: Sulfonylurea herbicides, a major class of herbicides, often contain a pyrimidine ring. They act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[21]

-

Fungicides: Several commercial fungicides are based on the pyrimidine scaffold. These compounds can act on various fungal targets, including enzymes involved in ergosterol biosynthesis and mitochondrial respiration.

| Compound | Weed/Fungus | IC50/EC50 | Reference |

| Pyrimidine-biphenyl hybrid | Arabidopsis thaliana AHAS | 0.02 µM (Ki) | |

| Pyrimidine thiourea | Brassica napus | 81.5% inhibition at 100 mg/L | [15] |

| Pyrimidine amide derivative | Phomopsis sp. | 10.5 µg/mL | [14][22] |

| Ferulic acid derivative | Phomopsis sp. | 12.64 µg/mL | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of pyrimidine derivatives.

General Synthesis of a Diaminopyrimidine Derivative

This protocol describes a representative synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold in many bioactive molecules.

Procedure:

-

Under an inert atmosphere (e.g., argon), to a solution of (S)-2,3-isopropylideneglycerol (4.0 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 5.0 mmol) portion-wise at room temperature.[10]

-

Stir the resulting mixture at room temperature for 1 hour.[10]

-

Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture.[10]

-

Heat the reaction mixture to 90 °C and stir for 8 hours.[10]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaminopyrimidine derivative.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Prepare serial dilutions of the pyrimidine test compounds in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Prepare a stock solution of MTT (5 mg/mL in phosphate-buffered saline) and add a small volume (e.g., 10 µL) to each well.

-

Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Procedure:

-

Prepare a stock solution of the pyrimidine test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a standardized fungal growth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

PIM-1 Kinase Inhibition Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of pyrimidine derivatives against PIM-1 kinase.

Procedure:

-

Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.0, 12.5 mM MgCl2, 1 mM MnCl2, 1 mM EGTA, 150 mM NaCl, 1 mM DTT, and 5 mM β-glycerophosphate).

-

Prepare serial dilutions of the pyrimidine test compounds in a suitable solvent (e.g., 50% DMSO).

-

In a 96-well plate, add the test compounds to the respective wells. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control (DMSO).

-

Add the PIM-1 kinase enzyme and a suitable substrate peptide to the wells containing the reaction buffer.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM).

-

Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrimidine derivatives represent a class of molecules with profound and diverse biological significance. Their fundamental roles in the machinery of life as components of nucleic acids and their involvement in critical metabolic pathways underscore their importance. This inherent biological relevance has been successfully leveraged in the development of a multitude of therapeutic and agrochemical agents. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. A thorough understanding of their structure-activity relationships, mechanisms of action, and metabolic pathways, as outlined in this guide, is essential for the rational design and development of the next generation of pyrimidine-based drugs and agrochemicals.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. veterinaria.org [veterinaria.org]

- 13. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 14. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Spectroscopic Data for 2,4,6-Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key spectroscopic data in a structured format, offering detailed experimental protocols, and illustrating relevant biological pathways.

Introduction

Pyrimidines substituted at the 2, 4, and 6 positions are a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] The structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for quality control during synthesis and development. This guide focuses on the key spectroscopic techniques used for the elucidation of their structures: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the characteristic spectroscopic data for various 2,4,6-substituted pyrimidines. The data has been compiled from various sources to provide a comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR are highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Table 1: ¹H NMR Spectroscopic Data for Selected 2,4,6-Substituted Pyrimidines

| Compound | Substituent (R) at C2, C4, C6 | Solvent | H-5 Chemical Shift (δ, ppm) | Other Characteristic Chemical Shifts (δ, ppm) |

| 2,4,6-Triphenylpyrimidine | Phenyl | CDCl₃ | 8.02 (s, 1H) | 8.76 (d, 2H), 8.33–8.27 (m, 4H), 7.62–7.51 (m, 9H)[4] |

| 2,4,6-Trichloropyrimidine | Chloro | - | - | A signal for the C5-H is observed.[5][6] |

| 2,4,6-Triaminopyrimidine | Amino | - | - | - |

| 2,4,6-Trimethoxypyrimidine | Methoxy | - | - | - |

| 2,4,6-Trimethylpyrimidine | Methyl | CDCl₃ | 6.7 (s, 1H, estimated) | 2.5 (s, 6H, C2/C6-CH₃), 2.3 (s, 3H, C4-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for Selected 2,4,6-Substituted Pyrimidines

| Compound | Substituent (R) at C2, C4, C6 | Solvent | C2, C4, C6 Chemical Shifts (δ, ppm) | C5 Chemical Shift (δ, ppm) | Other Characteristic Chemical Shifts (δ, ppm) |

| 2,4,6-Triphenylpyrimidine | Phenyl | CDCl₃ | 164.70, 164.46 | 110.25 | 138.13, 137.50, 130.74, 130.60, 128.87, 128.45, 128.41, 127.25[4] |

| 2,4,6-Trichloropyrimidine | Chloro | - | - | - | - |

| 2,4,6-Triaminopyrimidine | Amino | - | 163.5 | 75.0 | -[7] |

| 2,4,6-Trimethoxypyrimidine | Methoxy | - | - | - | - |

| 2,4,6-Trimethylpyrimidine | Methyl | - | - | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies are characteristic of the bonds and their environment.

Table 3: Characteristic IR Absorption Frequencies for 2,4,6-Substituted Pyrimidines

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Notes |

| C=N (pyrimidine ring) | Stretching | 1525-1575 | A characteristic band for the pyrimidine core.[8] |

| C=C (aromatic ring) | Stretching | 1570-1596 | Present in aryl-substituted pyrimidines.[8] |

| C-H (aromatic) | Stretching | 2920-2978 | Present in aryl-substituted pyrimidines.[8] |

| N-H (amino group) | Stretching | 3300-3500 | For amino-substituted pyrimidines. |

| C-O (methoxy group) | Stretching | 1050-1250 | For methoxy-substituted pyrimidines. |

| C-Cl | Stretching | ~700 | For chloro-substituted pyrimidines.[8] |

| C=O | Stretching | 1620-1699 | For derivatives with carbonyl groups.[8] |

| O-H | Stretching | 3250-3300 | For derivatives with hydroxyl groups.[8] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the nature and substitution pattern of the chromophores.

Table 4: UV-Vis Absorption Data for Selected 2,4,6-Substituted Pyrimidines

| Compound | Substituents (R) at C2, C4, C6 | Solvent | λ_max (nm) |

| 2,4,6-Tris(4-(carbazol-9-yl)phenyl)vinyl)pyrimidine | 2-{4-(carbazol-9-yl)phenyl}vinyl | Chloroform | 590-624 (low intensity), and other main absorption maxima[9] |

| 2-hydroxy-4,6-bis(2-{4-(carbazol-9-yl)phenyl}vinyl)pyrimidine | 2-hydroxy, 4,6-bis(2-{4-(carbazol-9-yl)phenyl}vinyl) | Chloroform | 520 (low intensity)[9] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. Electron ionization (EI) is a common technique for the analysis of pyrimidine derivatives.

Characteristic Fragmentation: The fragmentation of 2,4,6-substituted pyrimidines under electron ionization typically involves the initial loss of substituents followed by the cleavage of the pyrimidine ring. The stability of the pyrimidine ring often leads to characteristic fragment ions. For instance, in pyrimidinethiones, fragmentation can be initiated by the loss of side functional groups, followed by the decomposition of the pyrimidine ring itself.[10]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the 2,4,6-substituted pyrimidine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrument Parameters (General):

-

Spectrometer: A 300, 400, or 500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature (unless variable temperature studies are required).

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm or residual solvent peaks.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid 2,4,6-substituted pyrimidine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the IR spectrometer.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the 2,4,6-substituted pyrimidine in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, chloroform). The concentration will depend on the molar absorptivity of the compound.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

Instrument Parameters:

-

Spectrometer: UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Blank: The pure solvent used for sample preparation.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the 2,4,6-substituted pyrimidine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., quadrupole, time-of-flight).

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: A range appropriate to the expected molecular weight of the compound and its fragments (e.g., m/z 50-800).

Signaling Pathways and Experimental Workflows

2,4,6-Substituted pyrimidines are frequently designed as inhibitors of cellular signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][11] Certain 2,4,6-substituted pyrimidines have been developed as potent inhibitors of PI3K.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrimidines are a class of heterocyclic aromatic organic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and presence in numerous biologically active molecules. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the presence of a good leaving group in chlorine, makes these compounds valuable intermediates for the synthesis of a wide array of functionalized pyrimidine derivatives. Their ability to undergo nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of various pharmacophores, leading to the development of novel therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical properties of chloropyrimidines, detailed experimental protocols for their characterization, and insights into their role in modulating key signaling pathways relevant to drug discovery.

Physical and Chemical Properties of Chloropyrimidines

The physical and chemical characteristics of chloropyrimidines are fundamental to their application in synthesis and drug design. These properties can vary significantly based on the position and number of chlorine substituents on the pyrimidine ring.

Physical Properties

The physical state, melting point, boiling point, and solubility of chloropyrimidines are crucial parameters for their handling, purification, and formulation. Below is a summary of the physical properties for some common chloropyrimidines.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chloropyrimidine | 1722-12-9 | C₄H₃ClN₂ | 114.53 | Light yellow hygroscopic solid[1] | 63-66[2] | 75-76 (10 mmHg)[2] | Slightly soluble in water; Soluble in alcohol[2]. |

| 4-Chloropyrimidine | 17180-93-7 | C₄H₃ClN₂ | 114.53 | Colorless to pale yellow liquid or solid[3] | 160-170 (as hydrochloride)[4] | - | Moderately soluble in polar solvents[3]. |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | White to off-white crystalline solid[5] | 57-61[6] | ~207[5], 101 (23 mmHg)[7] | Soluble in common organic solvents; slightly soluble in water[5][8]. |

Chemical Properties

The chemical behavior of chloropyrimidines is dominated by the reactivity of the chlorine substituents towards nucleophilic displacement.

| Property | Description |

| Reactivity | The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogens. The 4-position is generally more reactive than the 2-position towards nucleophiles. |

| pKa | The pKa of 2-chloropyrimidine has been reported in the IUPAC Digitized pKa Dataset, indicating its potential to participate in acid-base equilibria[1]. |

| Stability | Chloropyrimidines are generally stable at room temperature in closed containers under normal storage and handling conditions[7]. However, they can be sensitive to moisture. |

Experimental Protocols

Accurate determination of the physicochemical properties of chloropyrimidines is essential for their application in research and development. The following are detailed methodologies for key experiments.

Workflow for Physicochemical Profiling

The general workflow for characterizing the physicochemical properties of a new chloropyrimidine derivative involves a series of standard laboratory tests.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities typically depress and broaden the melting point range[9].

Procedure:

-

A small amount of the finely powdered, dry chloropyrimidine sample is packed into a thin-walled capillary tube to a height of 2-3 mm[10].

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt apparatus)[11][12].

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point[10].

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range[11].

Boiling Point Determination (Micro-reflux or Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure (Thiele Tube Method):

-

A few milliliters of the liquid chloropyrimidine are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil[13].

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point[13][14].

Solubility Determination

Principle: Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[15].

Procedure:

-

A small, measured amount of the chloropyrimidine (e.g., 25 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or an organic solvent) is added in portions[16].

-

The mixture is vigorously agitated for a set period (e.g., 60 seconds) after each addition[15][16].

-

The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. For liquid-liquid systems, miscibility (one phase) or immiscibility (two phases) is noted[15].

-

For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to indicate acidic or basic properties[17].

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration involves monitoring the pH of a solution as a titrant (a strong acid or base) is added. The pKa can be determined from the inflection point of the resulting titration curve[18][19].

Procedure:

-

A precise amount of the chloropyrimidine is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM)[20].

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette[20].

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point[21].

Role in Drug Development and Signaling Pathways

Chloropyrimidines are privileged scaffolds in drug discovery, serving as key building blocks for a multitude of therapeutic agents. Their utility stems from their ability to be readily functionalized, allowing for the fine-tuning of pharmacological properties.

Nucleophilic Aromatic Substitution (SNAr) in Synthesis

The primary chemical transformation of chloropyrimidines in drug synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chlorine atom(s). This reaction is a cornerstone for creating libraries of substituted pyrimidines for screening against various biological targets. For instance, 2-amino-4-chloro-pyrimidine can be reacted with various amines to generate a diverse set of derivatives with potential anticancer activity[22].